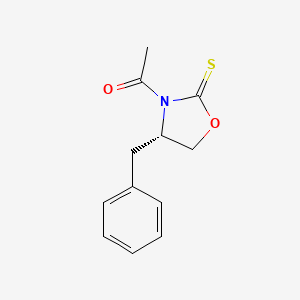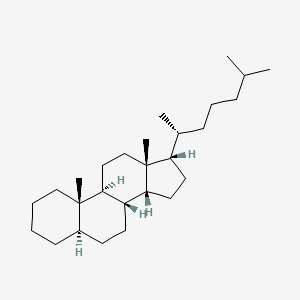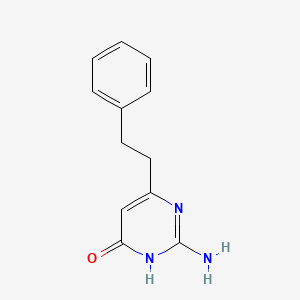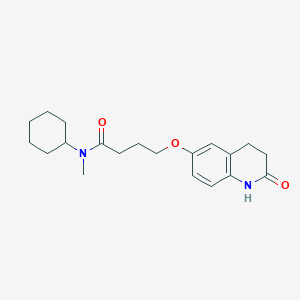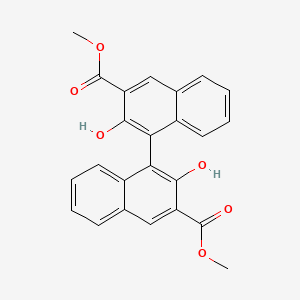
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid
Vue d'ensemble
Description
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid, also known as BDQ, is a synthetic compound that has gained attention due to its potential as a tuberculosis (TB) treatment. TB is a bacterial infection that affects the lungs and is responsible for millions of deaths worldwide. BDQ has shown promising results in preclinical and clinical trials as a potential treatment for drug-resistant TB.
Mécanisme D'action
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid targets the mycobacterial ATP synthase, which is essential for the production of energy in TB bacteria. By inhibiting ATP synthase, 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid disrupts the energy metabolism of the bacteria, leading to its death. This unique mechanism of action makes 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid effective against drug-resistant TB strains that have developed resistance to other antibiotics.
Biochemical and Physiological Effects
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid has been shown to have a low toxicity profile in preclinical and clinical studies. In addition, it has been shown to have a low potential for drug-drug interactions, making it an attractive candidate for combination therapy. 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid has also been shown to have a long half-life, allowing for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid has several advantages for lab experiments. It has potent activity against drug-resistant TB strains and a low potential for drug-drug interactions. However, 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid is a synthetic compound that requires specialized synthesis techniques, making it more difficult to obtain than other antibiotics.
Orientations Futures
There are several future directions for research on 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid. One area of research is the development of combination therapies that include 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid. Another area of research is the optimization of dosing regimens to improve the efficacy of 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid. Finally, there is a need for further research on the safety and efficacy of 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid in pediatric populations.
Conclusion
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid is a synthetic compound with potent activity against drug-resistant TB strains. Its unique mechanism of action makes it an attractive candidate for combination therapy. While there are limitations to its use in lab experiments, 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid has shown promising results in preclinical and clinical studies as a potential TB treatment. Further research is needed to fully understand its safety and efficacy in different populations.
Applications De Recherche Scientifique
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid has been extensively studied for its potential as a TB treatment. In vitro studies have shown that 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid has potent activity against drug-resistant strains of TB, including multidrug-resistant and extensively drug-resistant TB. In addition, 6-Bromo-2,8-dimethylquinoline-4-carboxylic acid has been shown to have a low potential for drug-drug interactions, making it an attractive candidate for combination therapy.
Propriétés
IUPAC Name |
6-bromo-2,8-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-6-3-8(13)5-9-10(12(15)16)4-7(2)14-11(6)9/h3-5H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXUJKRNHOZHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,8-dimethylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



